molecular formula C16H19Cl2N3O5S B10764039 tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

Cat. No.: B10764039
M. Wt: 436.3 g/mol
InChI Key: KTPSEIKHZBDCBJ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form 2,4-dichlorobenzyl azide. This intermediate is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester undergoes cyclization with hydrazine hydrate to form the 1,3,4-oxadiazole ring. Finally, the oxadiazole derivative is reacted with tert-butyl carbamate under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and substituted phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required .

Industry

In industry, the compound can be used in the development of advanced materials with specific properties, such as polymers with enhanced stability or reactivity. Its incorporation into material science can lead to innovations in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and sulfonyl-containing molecules. Examples include:

Uniqueness

The uniqueness of tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C16H19Cl2N3O5S

Molecular Weight

436.3 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)

InChI Key

KTPSEIKHZBDCBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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